molecular formula C4H4N6O B2864573 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one CAS No. 91144-36-4

6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one

Cat. No.: B2864573
CAS No.: 91144-36-4
M. Wt: 152.117
InChI Key: GGPAVFKNFFSMCJ-UHFFFAOYSA-N
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Description

6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one is a heterocyclic compound that belongs to the class of tetrazolo-triazines This compound is characterized by its fused ring structure, which includes both tetrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a tetrazole derivative with a triazine precursor. For example, the reaction of 5-amino-1H-tetrazole with cyanuric chloride in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one include other tetrazolo-triazines and related heterocyclic compounds, such as:

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical properties

Properties

IUPAC Name

6-methyl-1H-tetrazolo[5,1-c][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O/c1-2-3(11)10-4(6-5-2)7-8-9-10/h1H3,(H,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPAVFKNFFSMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N=NNN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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